1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one
Description
The compound 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is a structurally complex molecule featuring a 4,5-dihydroimidazole (imidazoline) core substituted at position 2 with a [(4-chlorophenyl)methyl]sulfanyl (4-chlorobenzylthio) group and at position 1 with a 2-phenoxyacetyl moiety. Its molecular formula is C₁₈H₁₉ClN₂O₂S, with a molecular weight of 362.87 g/mol.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-15-8-6-14(7-9-15)13-24-18-20-10-11-21(18)17(22)12-23-16-4-2-1-3-5-16/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPXKESYOXUDDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Attachment of the Phenoxyethanone Moiety
The final step involves coupling the phenoxyacetyl group to the imidazole nitrogen.
Acylation with Phenoxyacetyl Chloride
The imidazole-thioether intermediate undergoes acylation using phenoxyacetyl chloride in anhydrous dichloromethane. Triethylamine neutralizes HCl byproducts, with reactions typically complete within 4–6 hours at 0–25°C. Post-reaction purification via silica gel chromatography or recrystallization from tert-butyl alcohol yields 80–85% pure product.
Friedel-Crafts Alternative
While less common, Friedel-Crafts acylation could theoretically introduce the phenoxy group. However, the electron-deficient nature of the imidazole ring limits this approach’s feasibility, favoring direct acylation instead.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Combining imidazole ring formation and thioether functionalization in a single reactor reduces purification steps. For example, glyoxal, ethylene diamine, and (4-chlorophenyl)methanethiol react sequentially in DMF, though yields drop to 50–60% due to intermediate instability.
Enzymatic Methods
Emerging biocatalytic approaches using lipases or transaminases remain exploratory but offer potential for greener synthesis. No direct examples exist for this compound, but similar imidazole derivatives have been synthesized enzymatically with 40–55% yields.
Optimization of Reaction Conditions
Solvent Selection
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in thioether formation but require stringent drying.
- Chlorinated solvents (dichloromethane) : Preferred for acylation due to inertness and easy removal.
Temperature Control
- Thioether substitution proceeds optimally at 25–40°C, avoiding exothermic side reactions.
- Acylation requires low temperatures (0–5°C) to minimize over-acylation.
Catalytic Additives
Data Tables
Table 1. Comparative Analysis of Synthetic Steps
Table 2. Solvent Impact on Thioether Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 40 | 12 | 72 |
| THF | 40 | 18 | 58 |
| EtOH | 40 | 24 | 45 |
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the imidazole ring or the phenoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate, DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives, reduced phenoxy derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional attributes of the target compound, it is compared to six related imidazoline derivatives with variations in substituents, molecular weight, and physicochemical properties (Table 1).
Table 1: Structural and Physicochemical Comparison of Imidazoline Derivatives
Key Observations:
Substituent Effects on Polarity and Solubility: The target compound’s phenoxy group confers moderate polarity compared to sulfonyl-containing analogues (e.g., and ), which exhibit higher polarity due to the electronegative sulfonyl (-SO₂) moiety . The hydroxymethyl-substituted compound () demonstrates improved aqueous solubility (melting point: 115–118°C), likely due to hydrogen-bonding interactions .
Chlorine vs. Fluorine Substituents :
- Chlorine atoms (as in the target compound and ) enhance lipophilicity and may improve membrane permeability, whereas fluorine substituents () balance lipophilicity with metabolic stability through reduced susceptibility to oxidative metabolism .
The ketone group in ’s compound introduces a reactive site for further functionalization, which is absent in the target compound .
Biological Activity
The compound 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. Its structure features a unique combination of a dihydroimidazole ring, a chlorinated phenyl group, and a sulfenyl linkage, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 396.91 g/mol. The presence of functional groups such as the sulfanyl and phenoxy moieties suggests potential interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one exhibit a range of biological activities:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The chlorinated phenyl group may enhance the compound's ability to combat bacterial infections.
- Anti-inflammatory Effects : The imidazole ring is often associated with anti-inflammatory activity.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:
- Enzyme Inhibition : Similar imidazole derivatives have been reported to inhibit enzymes such as diacylglycerol acyltransferase (DGAT), which plays a crucial role in lipid metabolism .
- Cell Signaling Modulation : The compound may influence cell signaling pathways involved in inflammation and cancer progression.
Synthesis Methods
The synthesis of 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one can be achieved through various methods, including:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce the sulfanyl and phenoxy groups.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-methylthio)-4-(3,4-dimethoxyphenyl)butan-2-one | Contains thioether and methoxy groups | Anticancer activity |
| 4-chloro-N-(3,4-dimethoxyphenyl)benzamide | Chlorinated benzamide derivative | Antimicrobial properties |
| 5-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole | Imidazole-thiazole hybrid | Antitumor effects |
These findings suggest that structural modifications can significantly influence the biological profile of imidazole derivatives.
Q & A
Basic: What are the key steps for synthesizing this compound with high purity?
Answer:
The synthesis typically involves multi-step alkylation and condensation reactions to construct the imidazole core and attach substituents. For example:
- Step 1: Formation of the 4,5-dihydroimidazole ring via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: Alkylation of the sulfur atom using 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3: Coupling the phenoxyethanone moiety via a nucleophilic substitution or acylation reaction.
Critical parameters include temperature control (60–80°C for imidazole ring stability) and pH adjustment to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry. Using programs like SHELXL (for refinement) and WinGX (for data processing), researchers can:
- Determine bond angles and torsion angles to validate the imidazole ring’s conformation.
- Analyze anisotropic displacement parameters to identify potential twinning or disorder.
For example, SCXRD can distinguish between cis and trans configurations of the sulfanyl group relative to the phenoxy moiety. High-resolution data (≤ 0.8 Å) and Hooft parameter analysis improve reliability .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR: Identify protons on the 4-chlorophenyl (δ 7.3–7.5 ppm) and imidazole (δ 3.2–4.1 ppm for CH₂ groups).
- FT-IR: Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-S (650–700 cm⁻¹) stretches.
- High-resolution mass spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₇ClN₂O₂S: 372.0678).
Discrepancies in NMR splitting patterns may indicate impurities or isomerization .
Advanced: How do substituent modifications impact biological activity in related imidazole derivatives?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 4-Chlorophenyl group: Enhances lipophilicity and receptor binding affinity (e.g., antimicrobial targets).
- Phenoxy vs. alkoxy substitutions: Phenoxy improves metabolic stability but may reduce solubility.
- Sulfanyl linker length: Shorter linkers (e.g., -SCH₂- vs. -S(CH₂)₂-) increase rigidity, affecting conformational flexibility.
Comparative assays (e.g., MIC for antimicrobial activity) between analogs with 4-bromo or 4-fluoro substituents show chlorine’s optimal balance of electronegativity and steric effects .
Basic: What protocols assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light, 254 nm) conditions.
- HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation products.
- pH-solubility profile: Measure solubility in buffers (pH 1.2–7.4) to predict gastrointestinal absorption.
Instability in acidic conditions may indicate susceptibility to hydrolysis at the imidazole ring .
Advanced: How can computational modeling predict metabolic pathways?
Answer:
In silico tools (e.g., Schrödinger’s ADMET Predictor, SwissADME):
- Identify cytochrome P450 (CYP) binding sites , particularly CYP3A4/2D6, which may oxidize the imidazole ring or chlorophenyl group.
- Predict Phase II metabolites (e.g., glucuronidation of the phenoxy group).
- Molecular docking (AutoDock Vina) assesses interactions with hepatic enzymes. Experimental validation via LC-MS/MS of incubated hepatocyte lysates confirms predictions .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix interference: Plasma proteins can bind to the hydrophobic imidazole core, reducing recovery. Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
- Low sensitivity: Optimize LC-MS/MS transitions (e.g., m/z 372 → 154 for quantification).
- Ion suppression: Add formic acid (0.1%) to mobile phases to enhance ionization .
Advanced: How do crystallographic twinning or disorder affect refinement?
Answer:
Twinning (common in imidazole derivatives due to pseudo-symmetry) requires:
- HKLF 5 format in SHELXL to handle twin laws (e.g., twofold rotation about [100]).
- ADDSYM analysis to detect missed symmetry.
Disorder in the phenoxy group is modeled by splitting atoms into two positions with occupancy factors refined to ≤ 0.5. Rigid-body restraints maintain geometric consistency .
Basic: What solvents are optimal for recrystallization?
Answer:
- Ethanol/water mixtures (7:3 v/v) yield needle-like crystals suitable for SCXRD.
- Dichloromethane/hexane (1:5) for high-purity microcrystalline powders.
Avoid DMSO due to high boiling point and potential coordination with the imidazole nitrogen .
Advanced: How to design analogs with improved blood-brain barrier (BBB) penetration?
Answer:
- LogP optimization: Target 2–3 using chlorophenyl or trifluoromethyl groups for lipophilicity.
- Reduce hydrogen bond donors (e.g., replace phenoxy with fluorophenyl).
- P-glycoprotein efflux inhibition: Introduce methyl groups at positions ortho to the sulfanyl linker.
In situ perfusion models (rat brain) validate BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
